REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([CH3:7])(=[O:6])[O:4][CH3:5].O1CCC[CH2:9]1.[CH2:13]([Li])[CH2:14][CH2:15][CH3:16].[C:18]([OH:21])(=O)C.[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26]C>>[CH3:16][C:15]([CH3:9])([CH2:14][C:13]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:18](=[O:21])[CH2:7][P:3](=[O:6])([O:4][CH3:5])[O:2][CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
dimethyl 3,3-dimethyl-2-oxo-4-phenylbutylphosphorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
with stirring 312 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remains below 55° C
|
Type
|
ADDITION
|
Details
|
Ten minutes after the addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below -60° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture is then stirred at -75° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
the resulting mixture distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
removing most of the tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The residue is then shaken with diethyl ether in methylene chloride (3:1 by volume)
|
Type
|
WASH
|
Details
|
The organic layer is then washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from diethyl ether
|
Type
|
CUSTOM
|
Details
|
yielding 54 g
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)(CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |